1-(2-Methylphenyl)-2-pentanone

Description

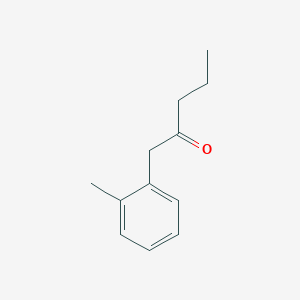

1-(2-Methylphenyl)-2-pentanone (CAS 20359-56-2) is an aromatic ketone with a molecular formula of $ \text{C}{12}\text{H}{16}\text{O} $ and a molecular weight of 176.25 g/mol. Its structure consists of a pentanone backbone (a five-carbon chain with a ketone group at position 2) substituted with a 2-methylphenyl group at position 1. This ortho-methyl substitution on the aromatic ring influences its physical and chemical properties, including solubility in organic solvents and moderate volatility. The compound is used in organic synthesis and may serve as an intermediate in pharmaceuticals or fragrances, though specific applications require further research .

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

1-(2-methylphenyl)pentan-2-one |

InChI |

InChI=1S/C12H16O/c1-3-6-12(13)9-11-8-5-4-7-10(11)2/h4-5,7-8H,3,6,9H2,1-2H3 |

InChI Key |

QMIUPHBBSKICHI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CC1=CC=CC=C1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methylphenyl)-2-pentanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylbenzene (o-xylene) with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

C6H4(CH3)2+CH3(CH2)3COClAlCl3C6H4(CH3)CO(CH2)3CH3+HCl

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-2-pentanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary alcohols.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3, halogenation with Br2 or Cl2.

Major Products Formed

Oxidation: 2-Methylbenzoic acid.

Reduction: 1-(2-Methylphenyl)-2-pentanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

-

Synthetic Intermediates :

- 1-(2-Methylphenyl)-2-pentanone serves as a key intermediate in the synthesis of various pharmaceutical compounds. It can be utilized in the production of pykrolidino ketones, which have been explored for their potential psychoactive effects . The synthesis involves reactions with various amines to yield derivatives that exhibit pharmacological activities.

-

Designer Drugs :

- This compound has been implicated in the synthesis of new psychoactive substances (NPS), specifically in the context of synthetic cathinones. Research indicates that compounds structurally related to this compound are often misrepresented in the market as other substances, leading to significant public health concerns . The identification and characterization of these substances are critical for toxicological studies and regulatory measures.

Cosmetic Applications

- Fragrance Component :

- Stabilizing Agent :

Analytical Chemistry Applications

- Detection and Analysis :

- Metabolomics Studies :

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-2-pentanone depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 1-(2-Methylphenyl)-2-pentanone:

1-(4-Methylphenyl)-2-pentanone (CAS 105994-83-0)

- Structure : Para-methyl substitution on the phenyl ring.

- Properties: Higher symmetry compared to the ortho isomer, leading to a slightly elevated boiling point (estimated 190–210°C) and enhanced crystallinity. Solubility in non-polar solvents (e.g., hexane) is reduced due to increased molecular symmetry .

- Applications : Primarily used in research as a model compound for studying regioselectivity in Friedel-Crafts acylations.

4-Methyl-1-phenyl-2-pentanone (CAS 5349-62-2)

- Structure: Methyl group at position 4 of the pentanone chain, with an unsubstituted phenyl ring.

- Properties: Boiling point ≈ 245°C; higher hydrophobicity due to the branched alkyl chain. Registered under FEMA 2740 as a flavoring agent ("spicy pentanone") .

- Applications : Used in food additives and perfumery for its warm, woody aroma.

(1R,2R)-1-Hydroxy-2-methyl-1-phenyl-3-pentanone (CAS 102285-76-7)

- Structure : Hydroxyl group at position 1 and methyl group at position 2, creating a chiral center.

- Properties: Molecular weight 192.26 g/mol; polar due to the hydroxyl group, leading to higher water solubility compared to non-hydroxylated analogs.

- Synthesis : Prepared via asymmetric aldol reactions or enzymatic catalysis, highlighting its role in stereochemical studies .

Methyl Isobutyl Ketone (MIBK, CAS 108-10-1)

- Structure: Simpler aliphatic ketone (4-methyl-2-pentanone) without an aromatic ring.

- Properties : Boiling point 116°C; widely used as an industrial solvent due to its low polarity and high volatility.

- Safety : Classified as a volatile organic compound (VOC) with moderate toxicity (LD50: 1,480 mg/kg in rats) .

1-(4-Hydroxy-3-methylphenyl)-4-methyl-1-pentanone (CAS 101267-59-8)

- Structure: Hydroxyl and methyl groups on the phenyl ring, with a methyl-substituted pentanone chain.

- Synthesis : Produced via Fries rearrangement of 2-methylphenyl isocaproate with AlCl₃.

- Applications: Intermediate in polymer chemistry and UV stabilizers due to its phenolic hydroxyl group .

Data Table: Key Properties of Compared Compounds

| Compound | CAS Number | Molecular Weight | Boiling Point (°C) | Solubility | Key Applications |

|---|---|---|---|---|---|

| This compound | 20359-56-2 | 176.25 | ~200 (est.) | Organic solvents | Synthetic intermediate |

| 1-(4-Methylphenyl)-2-pentanone | 105994-83-0 | 176.25 | 190–210 | Hexane, ether | Regioselectivity studies |

| 4-Methyl-1-phenyl-2-pentanone | 5349-62-2 | 176.25 | 245 | Ethanol, acetone | Flavoring agent (FEMA 2740) |

| Methyl Isobutyl Ketone | 108-10-1 | 100.16 | 116 | Water (4 g/L) | Industrial solvent |

| 1-(4-Hydroxy-3-methylphenyl)-4-methyl-1-pentanone | 101267-59-8 | 206.28 | >250 | Polar aprotic solvents | Polymer chemistry |

Biological Activity

1-(2-Methylphenyl)-2-pentanone, also known as TH-PVP , is a compound that has garnered attention due to its psychoactive properties and potential biological activities. This article explores the biological activity of TH-PVP, focusing on its effects on the central nervous system (CNS), mechanisms of action, and relevant research findings.

Overview of this compound

- Chemical Structure : this compound is categorized as a ketone with a phenyl group substituted at the second position. Its molecular structure is crucial for its interaction with biological systems.

- Synonyms : TH-PVP, 1-(2-methylphenyl)-1-pentanone.

Central Nervous System Effects

Research indicates that TH-PVP exhibits significant CNS activity. In studies involving animal models, it has been shown to affect locomotor activity and induce stimulant-like effects similar to other psychoactive substances.

- Locomotor Activity : In a controlled study, TH-PVP was administered to mice, resulting in increased locomotor activity. This effect was measured using photocell beam interruptions, indicating heightened movement and stimulation .

- Dopaminergic Mechanisms : The stimulant effects of TH-PVP appear to be mediated through dopaminergic pathways. Similar compounds have been shown to increase dopamine release in the striatum, leading to enhanced locomotor behavior .

Neurotoxicity and Safety Profile

While TH-PVP shows promise as a stimulant, concerns regarding its neurotoxic potential are significant. Reports indicate that similar compounds can lead to severe adverse effects:

- Neurotoxicity : Studies have highlighted that substances like α-PVP (a related compound) can cause neurotoxic effects, including loss of consciousness and respiratory distress in users . The exact mechanisms by which TH-PVP may exert neurotoxic effects remain under investigation.

Study 1: Locomotor Activity Analysis

A study conducted on male mice assessed the locomotor activity induced by TH-PVP. The findings revealed:

- Dosage Response : Mice administered with varying doses of TH-PVP exhibited a dose-dependent increase in locomotor activity. The peak effect was observed at lower doses compared to traditional stimulants like methamphetamine .

- Statistical Analysis : A two-way repeated measures ANOVA was used to analyze the data, confirming significant differences between treated groups and controls (p < 0.05) during the peak activity periods.

Study 2: Comparative Neurotoxicity Assessment

A comparative analysis with methamphetamine highlighted:

- Dopamine Release : Both TH-PVP and methamphetamine significantly increased extracellular dopamine levels in the striatum; however, TH-PVP's effects appeared more pronounced at lower doses .

- Behavioral Outcomes : The behavioral outcomes suggested that while both compounds stimulate locomotion, the safety profile of TH-PVP requires further exploration due to potential neurotoxic risks associated with prolonged use.

Data Tables

| Parameter | TH-PVP | Methamphetamine |

|---|---|---|

| Peak Locomotor Activity | Increased at low doses | Increased at higher doses |

| Dopamine Release | Significant at low doses | Significant at higher doses |

| Neurotoxic Effects | Potentially high | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.